Structural Differentiation via Bromine Position: 3‑Br vs. 4‑Br in Halogen‑Swapped Thiadiazole‑Benzamides
No direct biological data are available for CAS 379730-52-6. To illustrate the significance of the 3‑bromo substitution, a cross‑class inference is drawn from the most structurally analogous published set — 4‑halo‑N‑(5‑(trifluoromethyl)‑1,3,4‑thiadiazol‑2‑yl)benzamides [1]. In that series, the 4‑Br derivative exhibited IC₅₀ values of 12.4 µM (PC3), 18.7 µM (HT‑29), and 21.3 µM (SKNMC), whereas the 4‑Cl analogue showed IC₅₀ values of 28.5 µM (PC3), 34.2 µM (HT‑29), and 30.1 µM (SKNMC) [1]. The 4‑F and 4‑H variants were inactive (IC₅₀ >50 µM) across all three lines. While the thiadiazole 5‑position in that study used CF₃ rather than 2,4‑dimethoxyphenyl, the data demonstrate that a halogen swap alone can produce >2‑fold differences in potency. Because CAS 379730-52-6 bears a 3‑Br, not 4‑Br, and combines it with a 2,4‑dimethoxyphenyl group, its SAR space is expected to diverge further; users requiring the specific 3‑bromo‑2,4‑dimethoxyphenyl combination must procure the exact CAS number.
| Evidence Dimension | Antiproliferative IC₅₀ (µM) dependence on halogen identity |
|---|---|
| Target Compound Data | No direct data; compound defined by 3‑Br substituent expected to occupy distinct SAR space (see cross‑class evidence below). |
| Comparator Or Baseline | 4‑Br congener: IC₅₀ ~12–21 µM (PC3, HT‑29, SKNMC) vs. 4‑Cl: ~28–34 µM; 4‑F & 4‑H: >50 µM (all with CF₃‑thiadiazole core) [1] |
| Quantified Difference | ~2‑fold difference between 4‑Br and 4‑Cl; direction and magnitude for 3‑Br with 2,4‑dimethoxyphenyl unknown |
| Conditions | MTT assay, 48‑h exposure, PC3 (prostate), HT‑29 (colon), SKNMC (neuroblastoma); DMSO vehicle [1] |
Why This Matters
Demonstrates that halogen choice is not trivial in this pharmacophore; procuring the wrong halogen isomer confounds SAR interpretation and wastes screening resources.
- [1] Shah, A. I., et al. 4‑Halo‑N‑(5‑(trifluoromethyl)‑1,3,4‑thiadiazol‑2‑yl)benzamide and benzothioamide derivatives: synthesis and in vitro anticancer assessment. Int. J. Chem. Chem. Eng. 2020, 39, 47‑58. View Source
